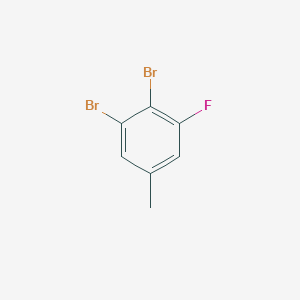

![molecular formula C17H17FN6O2 B2931079 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide CAS No. 2309777-12-4](/img/structure/B2931079.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

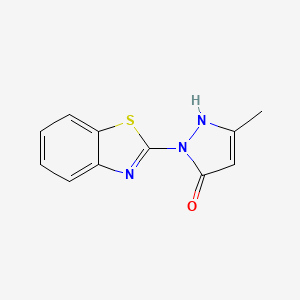

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, a methoxy group, and a fluoro group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine and azetidine rings would give the molecule a rigid, cyclic structure. The methoxy and fluoro groups would likely be attached to the outer part of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The triazolo[4,3-b]pyridazine and azetidine rings might participate in various reactions, such as substitution or addition reactions. The methoxy and fluoro groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase the compound’s stability and lipophilicity, while the methoxy group could influence its solubility .Aplicaciones Científicas De Investigación

Antibacterial Agents

A study by Frigola et al. (1995) explored stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) derivatives to determine the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. The research found that the absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings was crucial to increase in vitro activity and oral efficacy, emphasizing the significance of chirality in antibacterial agents (Frigola et al., 1995).

Anticonvulsant Activity

Kelley et al. (1995) synthesized analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with imidazole ring-modified analogues and tested them for anticonvulsant activity. The pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines demonstrated distinct electrostatic isopotential maps, potentially related to their anticonvulsant activity, although they were less active than the original compound against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Anticancer and Antioxidant Activities

Research by Riyadh (2011) on novel N-arylpyrazole-containing enaminones highlighted the potential of these compounds as anticancer and antimicrobial agents. The study also explored reactions with active methylene compounds and aliphatic amines, leading to various derivatives with promising biological activities (Riyadh, 2011).

Antimicrobial Screening

Desai et al. (2013) synthesized and screened a series of compounds for their antibacterial and antifungal activities. The study found that the thiazole derivatives could provide valuable therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2/c1-22(17(25)11-3-4-14(26-2)13(18)7-11)12-8-23(9-12)16-6-5-15-20-19-10-24(15)21-16/h3-7,10,12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMCSHJKCILTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC(=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

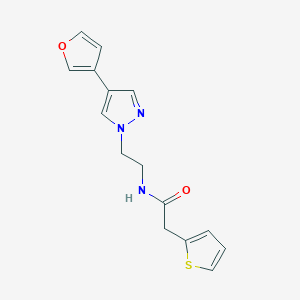

![N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2930998.png)

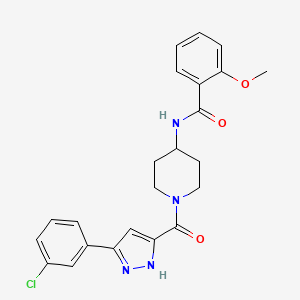

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)

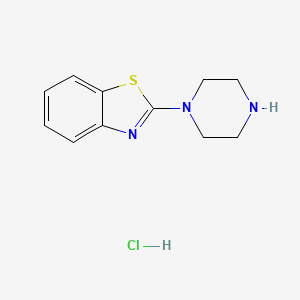

![[1-(6-Methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2931004.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2931005.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2931006.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2931010.png)

![N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2931017.png)

![ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2931018.png)